7-bromo-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one
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Overview
Description
7-bromo-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by its unique structure, which includes a bromine atom and a fused triazine ring. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a brominated precursor with a triazine derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-bromo-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the triazine ring or other parts of the molecule.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
7-bromo-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 7-bromo-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets. The bromine atom and the triazine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
7-bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: Another brominated heterocyclic compound with different biological activities.
2,3,4,5-tetrahydro-1,5-benzodiazepin-2(1H)-one: A structurally similar compound with different functional groups and applications.
Uniqueness
7-bromo-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one is unique due to its specific combination of a bromine atom and a fused triazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C5H7BrN4O |
---|---|
Molecular Weight |
219.04 g/mol |
IUPAC Name |
7-bromo-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C5H7BrN4O/c6-3-1-7-4-5(11)8-2-9-10(3)4/h1,4,7,9H,2H2,(H,8,11) |
InChI Key |
NRDRTTSUUYYCGL-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=O)C2NC=C(N2N1)Br |
Origin of Product |
United States |
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